Methyl (1R,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate
Description
Methyl (1R,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate is a cyclopentene derivative featuring a hydroxymethyl group at the 4-position and a methyl ester at the 1-position. Its stereochemistry (1R,4R) confers distinct spatial and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. This compound is cataloged as a rare chemical, primarily used in specialized synthetic routes .
Structure
3D Structure
Properties
IUPAC Name |
methyl (1R,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)7-3-2-6(4-7)5-9/h2-3,6-7,9H,4-5H2,1H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQMHKQWJRMQIP-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](C=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (1R,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₈H₁₄O₃
- CAS Number : 426225-93-6
This compound features a cyclopentene ring with a hydroxymethyl group and a carboxylate ester, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : It has been reported to inhibit neuraminidase, an enzyme critical for viral replication, suggesting potential use in antiviral therapies .
- Cytotoxicity : Studies have shown that this compound can induce cell death in certain cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound's structure allows it to bind to active sites of enzymes like neuraminidase, inhibiting their function and impeding viral proliferation.
- Induction of Ferroptosis : Recent findings suggest that this compound may induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism is particularly relevant in cancer therapy .
- Oxidative Stress Induction : By generating ROS, the compound can disrupt cellular homeostasis, leading to apoptosis in susceptible cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Key Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Amino Derivatives
- Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride (): Key Difference: Replaces the hydroxymethyl group with an amino group (-NH₂), which is protonated as a hydrochloride salt. Synthesis: Prepared via reaction of the free amine with HCl or through alkylation/protection steps (e.g., tritylation in ). Applications: Used as a precursor for CCR2 antagonists () and other bioactive molecules. Properties: Higher basicity compared to the hydroxymethyl derivative, influencing solubility and reactivity.
tert-Boc-Protected Amino Derivatives
- Methyl (1R,4S)-4-[(tert-butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylate (): Key Difference: Features a tert-Boc-protected amino group (-NH-Boc), enhancing stability during synthetic steps. Synthesis: Alkylation of the cyclopentene core using lithium hexamethyldisilazide (LiHMDS) and tert-Boc reagents (). Applications: Intermediate in the synthesis of deoxyentecavir and sarcomycine methyl ester (). Properties: The Boc group is acid-labile, enabling selective deprotection in multi-step syntheses.
Substituent Modifications
Alkylated Derivatives
- Methyl (1S,4S)-4-[(tert-butoxycarbonyl)amino]-1-isopropylcyclopent-2-ene-1-carboxylate (): Key Difference: Incorporates an isopropyl group at the 1-position, altering steric bulk. Synthesis: Achieved via alkylation with iodopropane using LiHMDS (). Applications: Building block for antiviral agents. Properties: Increased hydrophobicity compared to the hydroxymethyl analog.
Ethoxymethyl Derivatives
- Methyl (1R,4S)-4-[(tert-Butoxycarbonyl)amino]-1-(ethoxymethyl)cyclopent-2-ene-1-carboxylate (): Key Difference: Ethoxymethyl (-CH₂-O-CH₂CH₃) substituent at the 1-position. Synthesis: Alkylation with ethoxymethyl iodide under basic conditions. Properties: Enhanced solubility in polar aprotic solvents due to the ether linkage.
Structural Analogues with Cyclic Systems
- Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]-amino}cyclopent-1-ene-1-carboxylate (): Key Difference: Cyclohexylcarbamoyl substituent introduces a fused cyclic system. Applications: Used in research as a synthetic intermediate for complex heterocycles.
Comparative Analysis of Key Properties
Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for achieving enantiomeric purity in Methyl (1R,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate?
- Methodology : Enantioselective synthesis often employs chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques. For example, the use of tert-butoxycarbonyl (Boc) protection on the amino group in structurally related cyclopentene derivatives (e.g., (1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid) ensures stereochemical control during synthesis . Chromatographic separation (e.g., chiral HPLC) can resolve racemic mixtures, as demonstrated in purification protocols for similar cyclopentene carboxylates .
Q. How can the structure of this compound be confirmed using crystallographic and spectroscopic methods?
- Methodology :
- X-ray crystallography : Programs like SHELXL are widely used for small-molecule refinement to determine absolute configuration .
- NMR spectroscopy : Key signals include the hydroxymethyl proton (δ ~3.5–4.0 ppm, split due to coupling with the cyclopentene ring) and the methyl ester (δ ~3.7 ppm). Comparative analysis with (1S,4R)-isomers (e.g., δ shifts in cyclopentene protons) helps confirm stereochemistry .
- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (C8H12O3, M.W. 156.18) and fragmentation patterns .
Q. What are the optimal reaction conditions for introducing functional groups to the cyclopentene core?
- Methodology :
- Hydroxymethylation : Use of formaldehyde or paraformaldehyde under basic conditions (e.g., NaHCO3) in polar aprotic solvents (e.g., DMF) .
- Esterification : Methanol and catalytic sulfuric acid for methyl ester formation, with monitoring via TLC to prevent over-esterification .
Advanced Research Questions
Q. How do competing reaction pathways impact the synthesis of enantiomerically pure derivatives?
- Methodology :
- Mechanistic studies : Isotopic labeling (e.g., <sup>2</sup>H or <sup>13</sup>C) can track stereochemical outcomes during cyclopentene ring formation. For example, competing [3+2] cycloaddition vs. ring-closing metathesis pathways may lead to diastereomer formation .
- Computational modeling : DFT calculations predict transition-state energies to optimize enantioselectivity. Studies on similar cyclopropane derivatives show that steric hindrance from chiral centers directs reaction trajectories .
Q. What analytical techniques resolve contradictions in stereochemical assignments for this compound?
- Methodology :
- Vibrational circular dichroism (VCD) : Differentiates enantiomers by analyzing chiral vibrational modes, complementing X-ray data .
- NOESY NMR : Nuclear Overhauser effects between the hydroxymethyl group and cyclopentene protons confirm spatial proximity, distinguishing (1R,4R) from (1S,4R) configurations .
- Comparative crystallography : Cross-referencing with structurally validated analogs (e.g., (1R,4R)-4-aminocyclopent-2-enecarboxylic acid, CAS 102679-78-7) ensures consistency in bond angles and torsion parameters .
Q. How can impurities or degradation products be profiled during stability studies?
- Methodology :
- LC-MS/MS : Detects trace impurities (e.g., hydrolyzed carboxylic acid derivatives) with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
- Forced degradation : Expose the compound to heat, light, or acidic/basic conditions. For example, acid hydrolysis of the methyl ester generates (1R,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid, identifiable via shifted NMR peaks (ester δ ~3.7 ppm → carboxylic acid δ ~12 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
